molecular formula C14H24O4 B037945 Di-tert-butyl 2-methylenepentanedioate CAS No. 125010-32-4

Di-tert-butyl 2-methylenepentanedioate

Cat. No.: B037945
CAS No.: 125010-32-4
M. Wt: 256.34 g/mol
InChI Key: VQBPMUQSMPMKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 2-methylenepentanedioate is an organic compound with the molecular formula C13H22O4. It is a diester derivative of pentanedioic acid, featuring two tert-butyl groups and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-methylenepentanedioate can be synthesized through the esterification of 2-methylenepentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

The use of solid acid catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-methylenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of di-tert-butyl 2-oxopentanedioate.

    Reduction: Formation of di-tert-butyl 2-hydroxypentanedioate.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Di-tert-butyl 2-methylenepentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-methylenepentanedioate involves its reactivity due to the presence of ester and methylene groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the methylene group can participate in various addition and substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl malonate: Similar structure but lacks the methylene group.

    Di-tert-butyl succinate: Similar structure but has a different carbon chain length.

    Di-tert-butyl fumarate: Similar ester groups but with a different unsaturated carbon chain.

Uniqueness

Di-tert-butyl 2-methylenepentanedioate is unique due to the presence of both tert-butyl and methylene groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

ditert-butyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBPMUQSMPMKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453551
Record name Di-tert-butyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125010-32-4
Record name Di-tert-butyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl acrylate (465 g, 3.628 mol) was warmed to 100° C. under nitrogen, then hexamethylphosphorous triamide (10 g, 61.2 mmol) was added dropwise and the addition rate was adjusted to maintain the reaction temperature at 100° C. The reaction mixture was allowed to cool, then poured over a plug of silica (˜1000 ml) and washed completely off the silica with 4:1 hexane/ethyl acetate. The solvent was removed under reduced pressure and the resulting oil was distilled. Some material was collected from room temperature to 50° C. under high vacuum, and discarded. The temperature was then raised to ˜80° C. and the product (300 g, 65%, b.p. 67-70° C. at 300μ) was collected as a clear oil. 1H NMR (CDCl3): δ1.4 (m, 18H), 2.4 (t, 2H), 2.6 (t, 2H), 5.5 (s, 1H), 6.0 (s, 1H).
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.